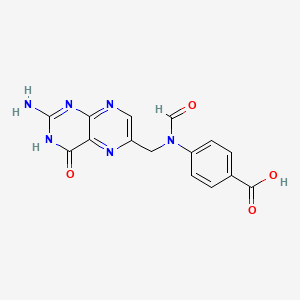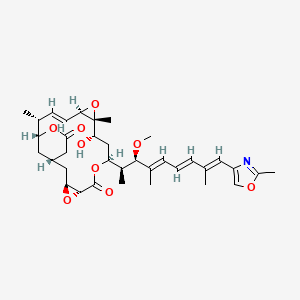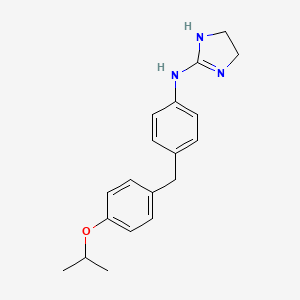
RO1138452
科学研究应用
CAY10441 具有广泛的科学研究应用:
心血管研究: 它用于研究 IP 受体在心血管生理和病理中的作用。
疼痛研究: CAY10441 用于研究 IP 受体在疼痛感知和调节中的作用。
神经科学: 该化合物用于研究神经元细胞中涉及 IP 受体的信号通路.
作用机制
CAY10441 通过选择性结合 IP 受体发挥作用,从而阻断前列环素的作用。这种抑制阻止了通常由前列环素结合触发的下游信号通路的激活。 所涉及的分子靶标包括 IP 受体和相关的 G 蛋白,它们介导对环状 AMP 积累和血管扩张的影响 .
生化分析
Biochemical Properties
RO1138452 plays a significant role in biochemical reactions, particularly those involving the prostacyclin (IP) receptor . It has been shown to antagonize the carbaprostacyclin-induced activation of human neuroblastoma adenylate cyclase, blocking cyclic AMP accumulation in a dose-dependent manner . This suggests that this compound interacts with the IP receptor and can influence its activity .
Cellular Effects
In terms of cellular effects, this compound has been shown to prevent the inhibition of CXCL9 and CXCL10 release in cells when added concurrently with a fixed concentration of Taprostene . This suggests that this compound can influence cell function by modulating the release of certain cellular factors .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through its interaction with the IP receptor . By antagonizing the IP receptor, this compound can inhibit the activation of adenylate cyclase and the subsequent accumulation of cyclic AMP . This can lead to changes in cellular signaling pathways and gene expression .
准备方法
CAY10441 的合成涉及多个步骤,从核心咪唑啉结构的制备开始。合成路线通常包括以下步骤:
咪唑啉环的形成: 这是通过在酸性条件下使适当的二胺与羰基化合物反应来实现的。
取代反应: 然后对咪唑啉环进行取代反应,以引入苯基和异丙氧基苯基。
化学反应分析
CAY10441 经历了几种类型的化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,导致形成各种氧化产物。
还原: 可以进行还原反应以修饰咪唑啉环或其他官能团。
取代: 取代反应很常见,特别是用于修饰连接到咪唑啉环的苯基。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用条件和试剂 .
相似化合物的比较
CAY10441 在对 IP 受体的高选择性和效力方面是独特的。类似的化合物包括:
PF-04418948: 一种用于类似研究应用的前列腺素 EP2 受体拮抗剂.
依洛前列素: 一种合成的前列环素类似物,在临床环境中用作血管扩张剂.
他前列素: 另一种用于研究 IP 受体激活影响的 IP 受体激动剂.
与这些化合物相比,CAY10441 由于其对 IP 受体的高亲和力和选择性而脱颖而出,使其成为剖析该受体在各种生理和病理过程中的特定作用的宝贵工具 .
属性
IUPAC Name |
N-[4-[(4-propan-2-yloxyphenyl)methyl]phenyl]-4,5-dihydro-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14(2)23-18-9-5-16(6-10-18)13-15-3-7-17(8-4-15)22-19-20-11-12-21-19/h3-10,14H,11-13H2,1-2H3,(H2,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYYRMJMXXLJZAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)CC2=CC=C(C=C2)NC3=NCCN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30176686 | |
| Record name | RO-1138452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221529-58-4 | |
| Record name | RO-1138452 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221529584 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | RO-1138452 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30176686 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RO-1138452 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH5W8F3S4H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of CAY10441?
A1: CAY10441 acts as a potent and selective antagonist of the prostacyclin receptor (IP receptor). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: What are the downstream consequences of CAY10441 binding to the IP receptor?
A2: By blocking the IP receptor, CAY10441 prevents the binding and downstream signaling of prostacyclin (PGI2). This inhibition can lead to a variety of effects depending on the cell type and context, as PGI2 is involved in various physiological processes, including vasodilation, platelet aggregation, and inflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q3: How does CAY10441 affect cAMP levels in cells expressing the IP receptor?
A4: Prostacyclin binding to the IP receptor typically leads to an increase in intracellular cAMP levels. As an antagonist, CAY10441 prevents this increase by blocking the receptor. In some cases, CAY10441 has been shown to reduce cAMP levels below baseline, possibly due to inverse agonist activity or interference with constitutive receptor activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q4: What is the molecular formula and weight of CAY10441?
A4: The molecular formula of CAY10441 is C21H26N4O, and its molecular weight is 350.46 g/mol.
Q5: Is there any available spectroscopic data for CAY10441?
A5: While the provided research excerpts do not offer detailed spectroscopic data, you can find this information in the compound's certificate of analysis or through databases like PubChem or ChemSpider.
Q6: Has CAY10441 been tested in any cell-based assays or animal models?
A9: Yes, CAY10441 has been extensively used in various in vitro and in vivo models to investigate the role of the IP receptor in various physiological and pathological conditions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



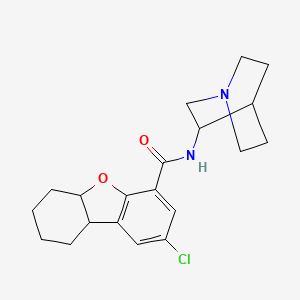

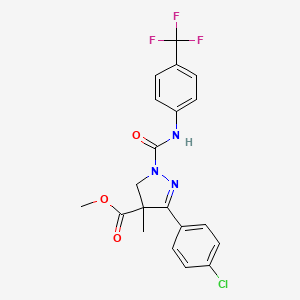
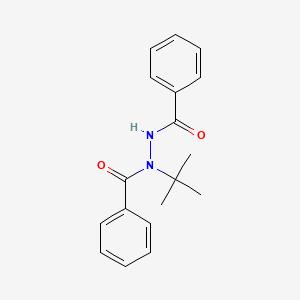
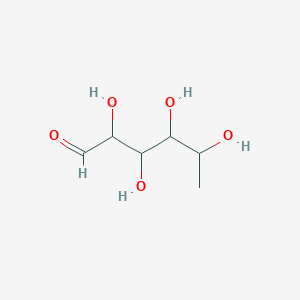

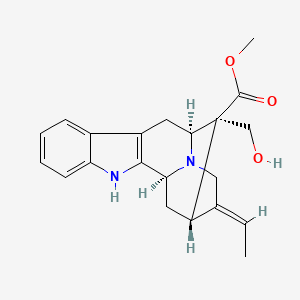
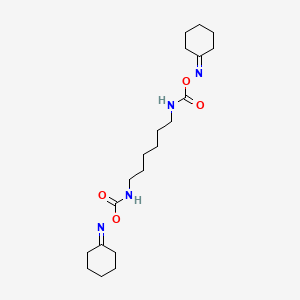
![N-(furan-2-ylmethyl)-2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B1680589.png)
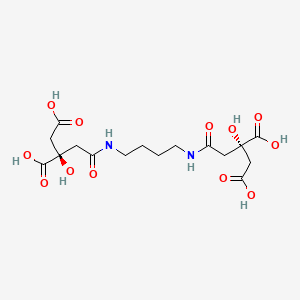
![N-[(E)-11-[(12Z,14Z)-3,9-dihydroxy-11,17-dimethoxy-4,4-dimethyl-7-oxo-6,20-dioxa-21-azabicyclo[16.2.1]henicosa-1(21),12,14,18-tetraen-5-yl]-4,10-dimethoxy-5,9-dimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1680596.png)
